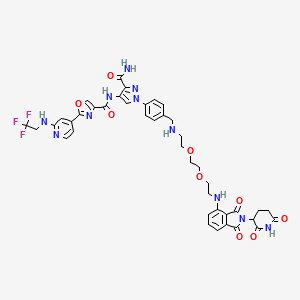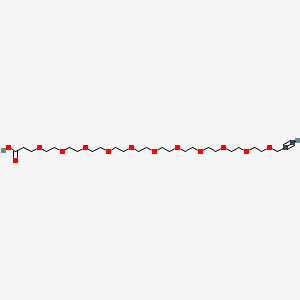
Propargyl-PEG11-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propargyl-PEG11-acid is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is a heterobifunctional molecule, featuring a carboxylic acid group at one end and a propargyl group at the other. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, due to its alkyne functionality .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propargyl-PEG11-acid can be synthesized through a series of chemical reactions involving the introduction of the propargyl group and the PEG chain. One common method involves the reaction of propargyl alcohol with a PEG derivative under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Propargyl-PEG11-acid undergoes various types of chemical reactions, including:
Click Chemistry Reactions: The compound readily participates in CuAAC reactions with azide-containing molecules to form triazoles.
Substitution Reactions: The propargyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazoles.
Azide Compounds: React with the propargyl group in click chemistry reactions.
Major Products Formed
Triazoles: Formed through CuAAC reactions with azide compounds.
Substituted Propargyl Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
Propargyl-PEG11-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in the development of drug delivery systems and targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
Mécanisme D'action
Propargyl-PEG11-acid exerts its effects primarily through its alkyne functionality, which allows it to participate in CuAAC reactions. The copper catalyst facilitates the cycloaddition of the alkyne group with azide compounds, forming stable triazole linkages. This mechanism is widely exploited in the synthesis of complex molecules and bioconjugates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propargyl-PEG1-acid: A shorter PEG derivative with similar alkyne functionality.
Propargyl-PEG4-acid: Another PEG derivative with a different chain length.
Uniqueness
Propargyl-PEG11-acid is unique due to its longer PEG chain, which provides enhanced solubility and flexibility in various applications. This makes it particularly useful in bioconjugation and drug delivery systems, where longer PEG chains can improve the stability and bioavailability of the final product .
Propriétés
Formule moléculaire |
C26H48O13 |
|---|---|
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H48O13/c1-2-4-29-6-8-31-10-12-33-14-16-35-18-20-37-22-24-39-25-23-38-21-19-36-17-15-34-13-11-32-9-7-30-5-3-26(27)28/h1H,3-25H2,(H,27,28) |
Clé InChI |
WEUITYPMLQTCEG-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chroman-4-one](/img/structure/B11935512.png)
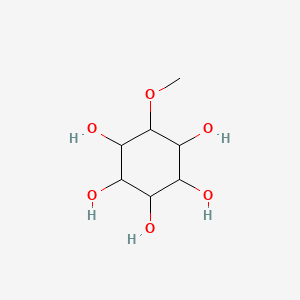


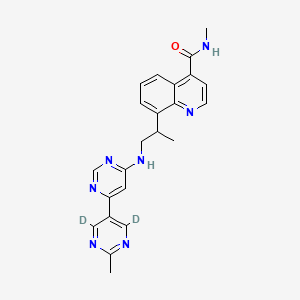


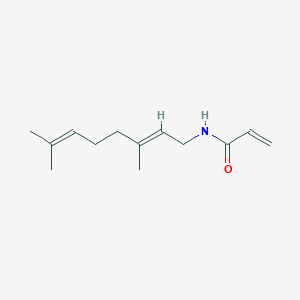
![3-[(3-{[4-(4-morpholinylmethyl)-1H-pyrrol-2-yl]methylene}-2-oxo-2,3-dihydro-1H-indol-5-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11935561.png)
![[4-[4-[[(2R)-thiiran-2-yl]methylsulfonyl]phenoxy]phenyl]methanamine;hydrochloride](/img/structure/B11935564.png)
![heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate](/img/structure/B11935565.png)
![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]heptanoate](/img/structure/B11935572.png)
![rel-(3aR,4S,9bS)-4-(6-Bromobenzo[d][1,3]dioxol-5-yl)-8-isopropyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11935585.png)
